molecular formula C20H18ClNO2 B2560391 ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate CAS No. 1024365-34-1

ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B2560391
CAS No.: 1024365-34-1
M. Wt: 339.82
InChI Key: GVAMBIKVSHQFKW-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the pyrrole class of heterocyclic compounds This compound is characterized by its complex structure, which includes a pyrrole ring substituted with a phenyl group, a 4-chloro-3-methylphenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: The pyrrole ring is then functionalized with the phenyl and 4-chloro-3-methylphenyl groups through electrophilic aromatic substitution reactions.

    Esterification: The carboxyl group on the pyrrole ring is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:

    Ethyl 5-phenyl-2-phenyl-1H-pyrrole-3-carboxylate: Lacks the 4-chloro-3-methylphenyl group, resulting in different chemical properties.

    Ethyl 5-(4-bromo-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate: Contains a bromine atom instead of chlorine, which can affect reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-3-24-20(23)16-12-18(15-9-10-17(21)13(2)11-15)22-19(16)14-7-5-4-6-8-14/h4-12,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAMBIKVSHQFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC(=C(C=C2)Cl)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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